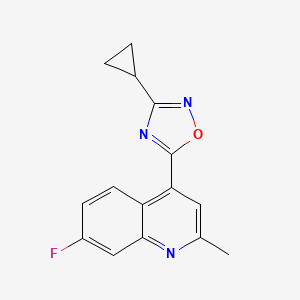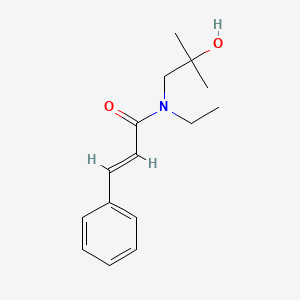
n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a hydroxy-methylpropyl group, and a phenylacrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide typically involves the reaction of 3-phenylacrylic acid with N-ethyl-N-(2-hydroxy-2-methylpropyl)amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature. The use of automated systems for purification and isolation of the product can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of n-Ethyl-N-(2-oxo-2-methylpropyl)-3-phenylacrylamide.
Reduction: Formation of n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylamine.
Substitution: Formation of nitro or bromo derivatives of the phenyl ring.
科学研究应用
n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxy and amide groups play a crucial role in forming hydrogen bonds and other interactions with the target molecules, thereby influencing their function.
相似化合物的比较
Similar Compounds
- n-Ethyl-N-(2-hydroxy-2-methylpropyl)acetamide
- n-Ethyl-N-(2-hydroxy-2-methylpropyl)benzamide
- n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-methylacrylamide
Uniqueness
n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide is unique due to the presence of the phenylacrylamide moiety, which imparts distinct chemical and physical properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other similar compounds. Additionally, the combination of the ethyl, hydroxy-methylpropyl, and phenylacrylamide groups provides a unique set of functionalities that can be exploited in various applications.
属性
IUPAC Name |
(E)-N-ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-4-16(12-15(2,3)18)14(17)11-10-13-8-6-5-7-9-13/h5-11,18H,4,12H2,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLALTHPJZIJCJD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)(C)O)C(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(C)(C)O)C(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
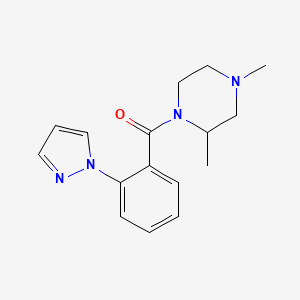
![1-[4-(2,3-Dihydro-1-benzofuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7612428.png)

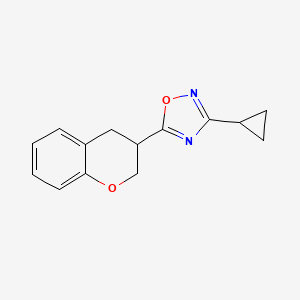
![N-[3-(2,4-dimethylpiperazin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7612462.png)
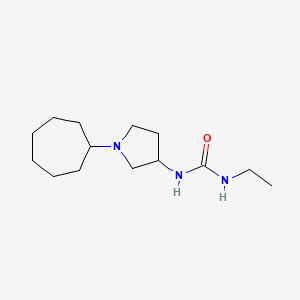
![2-cyclopentyloxy-N-[4-(2,6-dioxopiperidin-1-yl)phenyl]acetamide](/img/structure/B7612471.png)
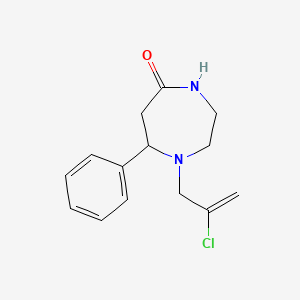
![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B7612484.png)
![2-[4-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]acetonitrile](/img/structure/B7612485.png)
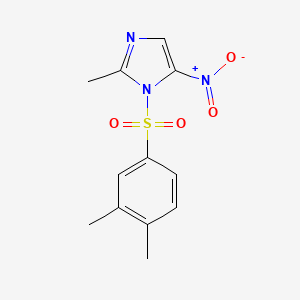
![7-(Naphthalen-1-ylmethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B7612500.png)
